Chemical structure of ethyl 2-phenoxypropionate vs 2-phenoxypropionic acid
Chemical structure of ethyl 2-phenoxypropionate vs 2-phenoxypropionic acid
An In-depth Technical Guide to the Chemical Structures of Ethyl 2-Phenoxypropionate and 2-Phenoxypropionic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-phenoxypropionic acid and its corresponding ethyl ester, ethyl 2-phenoxypropionate. We will explore their distinct structural features, the resulting differences in physicochemical properties, their synthetic relationship, and the spectroscopic techniques used for their characterization. This document is intended to serve as a technical resource for professionals engaged in chemical synthesis and drug development.
Core Structural and Functional Group Analysis
At the heart of the comparison between 2-phenoxypropionic acid and ethyl 2-phenoxypropionate lies the difference in a single functional group attached to the propionyl backbone. Both molecules share a phenoxy group attached to the alpha-carbon of a three-carbon chain. However, the identity of the carboxyl group fundamentally alters their chemical nature.
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2-Phenoxypropionic Acid features a carboxylic acid (-COOH) functional group. This group consists of a carbonyl (C=O) bonded to a hydroxyl (-OH) group.
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Ethyl 2-Phenoxypropionate is the ethyl ester of this acid, meaning the acidic proton of the hydroxyl group is replaced by an ethyl group (-CH₂CH₃), resulting in an ester (-COOCH₂CH₃) functional group.
This seemingly minor modification has profound implications for the molecule's reactivity, polarity, and intermolecular interactions.
Caption: Chemical structures of 2-Phenoxypropionic Acid and Ethyl 2-Phenoxypropionate.
Comparative Physicochemical Properties
The presence of the hydroxyl group in 2-phenoxypropionic acid allows it to act as both a hydrogen bond donor and acceptor. This capability for strong intermolecular hydrogen bonding significantly increases the energy required to transition between physical states compared to its ethyl ester, which can only act as a hydrogen bond acceptor. This is reflected in their melting and boiling points.
| Property | 2-Phenoxypropionic Acid | Ethyl 2-Phenoxypropionate | Rationale for Difference |
| Molecular Formula | C₉H₁₀O₃[1][2] | C₁₁H₁₄O₂[3] | Addition of an ethyl group (C₂H₅) and loss of a hydrogen atom. |
| Molecular Weight | 166.17 g/mol [1][2] | 194.23 g/mol | The ethyl ester is heavier due to the additional ethyl group. |
| Melting Point | 112-115 °C[4] | N/A (Liquid at room temp.) | Strong hydrogen bonding in the acid leads to a crystalline solid state at room temperature. |
| Boiling Point | 265 °C[4][5] | 122 °C at 20 mmHg[3] | The acid's high boiling point is due to strong intermolecular hydrogen bonding. |
| Appearance | White to pale yellow powder/crystal[4] | Colorless to light yellow liquid[3] | Reflects the difference in melting points. |
| Solubility | Soluble in alcohol; sparingly in water[6] | Soluble in chloroform and ethyl acetate[3] | The acid has some water solubility due to its polar -COOH group. The ester is less polar and more soluble in organic solvents. |
Synthesis and Interconversion: A Practical Perspective
The chemical relationship between an acid and its ester is defined by the reversible processes of esterification and hydrolysis. Understanding these transformations is crucial for synthetic planning and drug development, where an ester might be used as a prodrug that hydrolyzes in vivo to the active carboxylic acid.
Synthesis of Ethyl 2-Phenoxypropionate via Fischer Esterification
The most direct method for synthesizing ethyl 2-phenoxypropionate is the Fischer esterification of 2-phenoxypropionic acid. This acid-catalyzed reaction with an excess of ethanol shifts the equilibrium towards the formation of the ester.
Causality of Experimental Choices:
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Acid Catalyst (e.g., H₂SO₄): Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
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Excess Ethanol: Serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
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Reflux: The reaction is typically heated to increase the reaction rate.
Synthesis of 2-Phenoxypropionic Acid via Ester Hydrolysis (Saponification)
Conversely, 2-phenoxypropionic acid can be readily obtained by the hydrolysis of its ethyl ester. Base-mediated hydrolysis, or saponification, is often preferred as it is an irreversible process that goes to completion.
Causality of Experimental Choices:
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Base (e.g., NaOH): The hydroxide ion is a strong nucleophile that attacks the electrophilic carbonyl carbon of the ester.
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Acidic Work-up: The initial product is the sodium salt of the carboxylic acid (sodium 2-phenoxypropionate). A strong acid (e.g., HCl) is required in a subsequent step to protonate the carboxylate and yield the neutral carboxylic acid, which can then be extracted.[7]
Caption: Synthetic relationship between 2-Phenoxypropionic Acid and its ethyl ester.
Experimental Protocol: Fischer Esterification
Objective: To synthesize Ethyl 2-Phenoxypropionate from 2-Phenoxypropionic Acid.
Materials:
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2-Phenoxypropionic Acid (1 eq)
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Absolute Ethanol (10-20 eq, serves as solvent)
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Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)
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Saturated Sodium Bicarbonate solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
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To a round-bottom flask, add 2-phenoxypropionic acid and absolute ethanol.
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Stir the mixture until the acid dissolves completely.
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Carefully add the concentrated sulfuric acid dropwise while stirring.
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Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
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After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
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Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-phenoxypropionate.
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Purify the product by vacuum distillation if necessary.
Spectroscopic Fingerprints for Differentiation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unambiguous methods to distinguish between the acid and its ester.
| Spectroscopic Data | 2-Phenoxypropionic Acid | Ethyl 2-Phenoxypropionate |
| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (COOH). ~7.3-6.9 ppm: Multiplets, 5H (aromatic protons). ~4.7 ppm: Quartet, 1H (CH). ~1.6 ppm: Doublet, 3H (CH₃). | ~7.3-6.9 ppm: Multiplets, 5H (aromatic protons). ~4.6 ppm: Quartet, 1H (CH). ~4.2 ppm: Quartet, 2H (OCH₂CH₃). ~1.6 ppm: Doublet, 3H (CH-CH₃). ~1.2 ppm: Triplet, 3H (OCH₂CH₃). |
| IR (cm⁻¹) | ~2500-3300: Very broad O-H stretch. ~1710: C=O stretch (dimerized acid). | ~2980: C-H sp³ stretch. ~1735: C=O stretch (ester). ~1200: C-O stretch. |
The most telling signals are the disappearance of the broad carboxylic acid proton peak in the ¹H NMR spectrum and the broad O-H stretch in the IR spectrum upon conversion to the ester. Concurrently, new signals corresponding to the ethyl group (a quartet and a triplet) appear in the ¹H NMR spectrum of the ester.
Applications in Research and Development
The distinct properties of these two molecules lead to different applications.
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2-Phenoxypropionic Acid: This molecule and its derivatives are recognized for their biological activity. They have been utilized as key ingredients in herbicides and serve as foundational scaffolds for the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic medications.[8] Its acidic nature allows for salt formation, which is often exploited in drug formulation to improve solubility and bioavailability.
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Ethyl 2-Phenoxypropionate: As an ester, this compound is primarily used as an intermediate in organic synthesis.[3] Its increased solubility in organic solvents and the protection of the reactive carboxylic acid group make it a useful building block for more complex molecules. It can be readily converted back to the parent acid when needed.[9]
Conclusion
The conversion of the carboxylic acid in 2-phenoxypropionic acid to the ethyl ester in ethyl 2-phenoxypropionate represents a fundamental and powerful transformation in organic chemistry. This single structural modification drastically alters the compound's physical properties, including melting point, boiling point, and solubility, primarily by eliminating the capacity for hydrogen bond donation. These differences are readily confirmed by standard spectroscopic techniques. For professionals in drug development and chemical research, a thorough understanding of the synthesis, interconversion, and distinct characteristics of this acid-ester pair is essential for molecular design, synthetic strategy, and the development of new chemical entities.
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